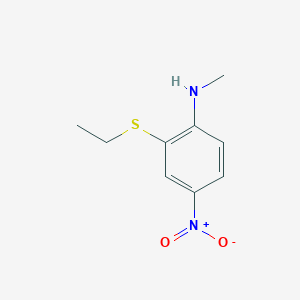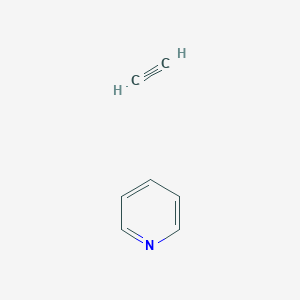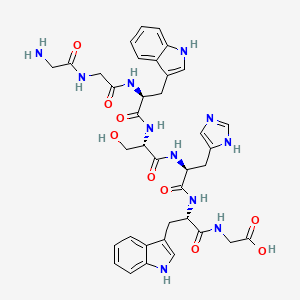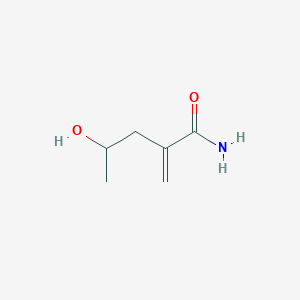
2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane is a chemical compound with the molecular formula C16H32Si3 It is a member of the trisilane family, which consists of three silicon atoms bonded in a chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane typically involves the reaction of phenyltrichlorosilane with tert-butyl lithium and hexamethyldisilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the production process. Purification steps, such as distillation or recrystallization, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted trisilane derivatives.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-tert-Butyl-1,1,3,3-tetramethylguanidine
- 1,1,3,3-tetramethylguanidine
- 2-tert-Butyl-1,1,3,3-tetramethylguanidine
Uniqueness
2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane is unique due to its trisilane backbone, which imparts distinct chemical properties compared to other organosilicon compounds. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
823207-67-6 |
|---|---|
Molekularformel |
C16H32Si3 |
Molekulargewicht |
308.68 g/mol |
IUPAC-Name |
tert-butyl-phenyl-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C16H32Si3/c1-16(2,3)19(17(4,5)6,18(7,8)9)15-13-11-10-12-14-15/h10-14H,1-9H3 |
InChI-Schlüssel |
RMCGLAFJPRQTFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine](/img/structure/B14223131.png)

![2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14223136.png)


![2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide](/img/structure/B14223146.png)
![3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide](/img/structure/B14223165.png)



![9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole](/img/structure/B14223186.png)
![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)
![(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol](/img/structure/B14223212.png)

